5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole with thiosemicarbazide under specific conditions to form the desired thiadiazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:
- 2-chloro-4-(1,1-difluoroethyl)pyridine
- 4-chloro-2-(1,1-difluoroethyl)pyrimidine
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall effectiveness in various applications .
Properties
IUPAC Name |
5-[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N5S/c8-3-1-15(2-4(9)10)14-5(3)6-12-13-7(11)16-6/h1,4H,2H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATVFZGJIPGSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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